N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-3-2-4-20(13-19)29(26,27)23-14-15-5-7-16(8-6-15)21(25)24-18-11-9-17(22)10-12-18/h2-13,23H,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURXELJKWCTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Sulfonamide Intermediate
Step 1: Synthesis of 4-((3-Methoxyphenylsulfonamido)Methyl)Benzoic Acid
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Reagents : 3-Methoxyphenylsulfonyl chloride, 4-(aminomethyl)benzoic acid, triethylamine (TEA).
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Mechanism : Nucleophilic substitution at the sulfonyl chloride group (Fig. 1A).
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Yield : 70–85% after silica gel chromatography (ethyl acetate/hexane, 3:1).
Step 2: Amide Bond Formation with 4-Chloroaniline
Table 1: Reaction Optimization for Step 2
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | Toluene | 80 | 72 |
| DCC/HOBt | DMF | 25 | 68 |
| EDCI | THF | 40 | 65 |
One-Pot Coupling Strategy
Direct Synthesis from Prefunctionalized Intermediates
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Reagents : 4-(Chloromethyl)benzoyl chloride, 3-methoxyphenylsulfonamide, 4-chloroaniline.
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Conditions :
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Yield : 55–65% (requires rigorous purification via column chromatography).
Critical Analysis of Methodologies
Catalytic Efficiency and Byproduct Formation
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Side Reactions :
-
Catalyst Comparison :
Table 2: Byproduct Distribution in Sulfonamide Synthesis
| Catalyst | Secondary Amine (%) | Tertiary Amine (%) | Hydroxylation (%) |
|---|---|---|---|
| TEA | 8.2 | 3.5 | 1.8 |
| Urotropine | 1.1 | 0.4 | 0.6 |
Solvent and Temperature Effects
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Optimal Solvent : DCM provides balanced polarity for sulfonylation and amidation.
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Temperature Sensitivity :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The target compound’s structural analogs differ primarily in substituents on the benzamide ring, the aryl group at the amide nitrogen, and the sulfonamide moiety. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (target compound) enhances lipophilicity compared to 4-methylphenyl () but may reduce solubility.
- Sulfonamide Role: Sulfonamide-containing analogs (e.g., target compound, ) are more likely to exhibit enzyme-targeting activity than non-sulfonamide derivatives ().
- Synthetic Flexibility : The methylene bridge in the target compound allows modular substitution, as seen in similar Mannich-type reactions .
Physicochemical Properties
- Crystallinity: The 4-chlorophenyl group in the target compound may promote crystalline packing, as seen in N-(4-chlorophenyl)-4-methylbenzamide (monoclinic crystal system, P21/c space group) .
- Spectroscopic Signatures :
Biological Activity
N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN3O3S
- Molecular Weight : 367.86 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide moiety, which is known for its significant biological activity, particularly in antibacterial and anticancer properties.
Synthesis
The synthesis of this compound generally involves multiple steps, including:
- Formation of the Sulfonamide : The reaction of 3-methoxyphenylsulfonyl chloride with an appropriate amine.
- Amidation : The sulfonamide is then reacted with 4-chlorobenzoyl chloride to form the final product through an amidation reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- DNA Intercalation : The benzamide structure may intercalate into DNA, disrupting replication and transcription processes.
Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| This compound | TBD | TBD |
Anticancer Activity
The compound has shown potential in anticancer applications. In vitro studies have demonstrated its ability to inhibit cancer cell lines, with IC50 values indicating effective cytotoxicity:
- Cell Lines Tested : HeLa, MCF-7
- IC50 Values : Studies report values ranging from 7.01 µM to 14.31 µM for related compounds .
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This is crucial for its potential use in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated moderate inhibition against tested strains.
- Cytotoxicity Assays : In a comparative study of sulfonamide derivatives on cancer cell lines, the target compound exhibited significant cytotoxic effects comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
